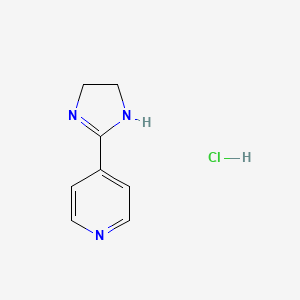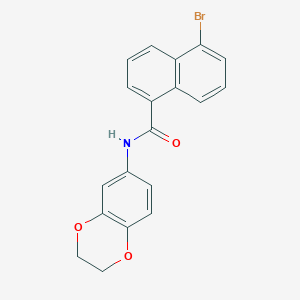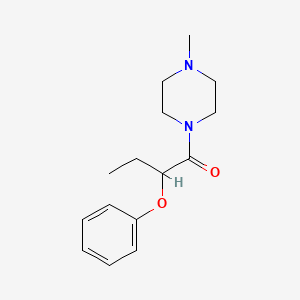![molecular formula C21H21N3O3 B6124720 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B6124720.png)
3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology.
作用机制
3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine binds to Aβ peptides through hydrogen bonding and hydrophobic interactions. The binding of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine to Aβ peptides induces a conformational change in the peptides, leading to the exposure of hydrophobic regions. This exposure enhances the aggregation of Aβ peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine has been shown to have minimal toxicity and does not affect cell viability at concentrations used in experiments. In addition to its use as a fluorescent probe for the detection of Aβ peptides, 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine has also been studied for its potential as a therapeutic agent for Alzheimer's disease. 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine has been shown to inhibit the aggregation of Aβ peptides and reduce the toxicity of Aβ peptides in neuronal cells.
实验室实验的优点和局限性
One of the main advantages of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine is its high selectivity for Aβ peptides. 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine can selectively bind to Aβ peptides and emit fluorescence, even in the presence of other biomolecules. However, one of the limitations of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine is its low solubility in aqueous solutions, which can affect its utility in certain experiments.
未来方向
There are several future directions for the study of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine. One area of research is the development of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine-based diagnostic tools for the early detection of Alzheimer's disease. Another area of research is the optimization of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine as a therapeutic agent for Alzheimer's disease. In addition, there is potential for the use of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine in the study of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Conclusion
3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. Its high selectivity for Aβ peptides and minimal toxicity make it a promising tool for the early detection and treatment of Alzheimer's disease. Further research is needed to optimize 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine for these applications and explore its potential for the study of other neurodegenerative diseases.
合成方法
The synthesis of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine involves the reaction of 2-(phenoxymethyl)-1,3-oxazol-4-carboxylic acid with piperidine and pyridine-3-carbonyl chloride. The reaction is carried out in the presence of a base and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to obtain pure 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine.
科学研究应用
3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine has been studied for its potential applications in medicine and biology. One of the main areas of research has been its use as a fluorescent probe for the detection of amyloid beta (Aβ) peptides, which are associated with Alzheimer's disease. 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine has been shown to selectively bind to Aβ peptides and emit fluorescence, making it a promising tool for the early detection of Alzheimer's disease.
属性
IUPAC Name |
[2-(phenoxymethyl)-1,3-oxazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(24-12-5-4-10-19(24)16-7-6-11-22-13-16)18-14-27-20(23-18)15-26-17-8-2-1-3-9-17/h1-3,6-9,11,13-14,19H,4-5,10,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZINRBQFAFUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=COC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-{[2-(Phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6124640.png)


![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine](/img/structure/B6124665.png)
![2-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6124669.png)

![4-ethyl-3-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone trifluoroacetate](/img/structure/B6124682.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6124687.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)
![N-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6124697.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6124704.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6124710.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6124716.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B6124728.png)